TC-E 5001

Wnt Signaling Target Validation Selectivity Profiling

TC-E 5001 is a cell-permeable small molecule belonging to the [1,2,4]triazol-3-ylsulfanylmethyl)-3-phenyl-[1,2,4]oxadiazole class. It functions as a potent, reversible, dual inhibitor of the poly(ADP-ribose) polymerase (PARP) family enzymes Tankyrase 1 (TNKS1/PARP5a) and Tankyrase 2 (TNKS2/PARP5b).

Molecular Formula C20H19N5O3S
Molecular Weight 409.5 g/mol
Cat. No. B15544644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-E 5001
Molecular FormulaC20H19N5O3S
Molecular Weight409.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H19N5O3S/c1-13-22-23-20(25(13)15-6-10-17(27-3)11-7-15)29-12-18-21-19(24-28-18)14-4-8-16(26-2)9-5-14/h4-11H,12H2,1-3H3
InChIKeyLQZSHPITKSPDLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TC-E 5001: A Highly Selective Dual Tankyrase 1/2 Inhibitor for Wnt Pathway Research and Drug Discovery


TC-E 5001 is a cell-permeable small molecule belonging to the [1,2,4]triazol-3-ylsulfanylmethyl)-3-phenyl-[1,2,4]oxadiazole class [1]. It functions as a potent, reversible, dual inhibitor of the poly(ADP-ribose) polymerase (PARP) family enzymes Tankyrase 1 (TNKS1/PARP5a) and Tankyrase 2 (TNKS2/PARP5b) . TC-E 5001 is defined by its novel adenosine pocket binding mode, which distinguishes it from nicotinamide-mimetic PARP inhibitors [1]. It displays high binding affinities of Kd = 79 nM for TNKS1 and 28 nM for TNKS2, with a functional IC50 of 33 nM against TNKS2 . A hallmark of the compound is its profound selectivity over the related PARP1 and PARP2 enzymes, for which it shows negligible inhibition (IC50 >19 µM) .

Why TC-E 5001 Cannot Be Simply Replaced with Another Wnt Pathway Inhibitor or Tankyrase Ligand


Substituting TC-E 5001 with other in-class tankyrase inhibitors such as XAV939, IWR-1, or G007-LK introduces significant experimental risk due to fundamental differences in binding mode and selectivity. TC-E 5001 binds the unique adenosine pocket of tankyrases, a distinct allosteric site not occupied by nicotinamide-pocket binders like XAV939 or dual-site inhibitors like IWR-2, directly impacting its isoform selectivity profile [1]. Consequently, its functional effects on Wnt/β-catenin signaling cannot be assumed equivalent. A critical differentiator is the >575-fold selectivity window for TNKS2 over PARP1 and PARP2, which is not a universal feature of all tankyrase inhibitors . Using a less selective alternative may inadvertently engage PARP1/2-dependent pathways, such as DNA damage repair, confounding phenotypes in cellular models and leading to false-positive interpretations in target validation studies .

TC-E 5001 Product-Specific Quantitative Evidence for Targeted Procurement


PARP1/2 Selectivity: TC-E 5001 vs. Less Selective Tankyrase Inhibitors

Procurement of TC-E 5001 over alternatives like XAV939 is justified by its quantitatively superior selectivity against PARP1/2. While TC-E 5001 is devoid of PARP1 and PARP2 activity (IC50 >19 µM) , the commonly used tankyrase inhibitor XAV939 exhibits significant cross-reactivity with PARP1 (IC50 ~0.12 µM) and PARP2 (IC50 ~0.046 µM) [1]. This difference is critical: at typical working concentrations that fully inhibit tankyrases, XAV939 will also heavily inhibit PARP1/2, whereas TC-E 5001 will not, ensuring phenotypes are attributable solely to tankyrase blockade.

Wnt Signaling Target Validation Selectivity Profiling

Binding Mode Uniqueness: Adenosine Pocket vs. Nicotinamide Site Binders

The mechanistic differentiation of TC-E 5001 is validated by co-crystal structures (PDB: 3UDD) showing it binds exclusively to a novel adenosine pocket distinct from the canonical nicotinamide site bound by most PARP inhibitors like olaparib or XAV939 [1]. This binding mode is a direct structural determinant of its >575-fold selectivity for tankyrases over other PARPs. Alternative tankyrase inhibitors like IWR-1 bind to a different 'induced' pocket [2], which can result in differing isoform preferences and sensitivity to active site mutations, making TC-E 5001 the tool of choice for probing adenosine-pocket-specific biology.

Structural Biology Drug Discovery Allosteric Inhibition

Functional Wnt Pathway Antagonism: Comparable Cellular Potency with Superior Selectivity

In functional cellular assays, TC-E 5001 demonstrates a robust on-target effect by stabilizing Axin2 levels (EC50 = 709 nM) and antagonizing Wnt/STF reporter activity (IC50 = 215 nM) . While the tankyrase inhibitor G007-LK is more potent in biochemical assays (TNKS2 IC50 = 25 nM) [1], a comparison of functional versus biochemical potency reveals that TC-E 5001's cellular potency is sufficiently aligned with its target engagement Kd to indicate minimal off-target-driven functional activity. In contrast, other potent inhibitors can exhibit a disconnect between high biochemical potency and cellular activity due to ADME liabilities or off-target effects, a risk factor TC-E 5001 mitigates with its clean selectivity and documented cellular activity.

Cellular Pharmacology Wnt Reporter Assays Axin Stabilization

In Vitro ADME and Safety Profile: Reduced Off-Target Liability for Chemical Probe Use

For procurement as a chemical probe or for advanced lead optimization, TC-E 5001 possesses a well-characterized in vitro safety profile that reduces experimental noise. It exhibits minimal activity towards cytochrome P450 enzymes (IC50 = 21 µM for CYP2C9 and 5.7 µM for CYP3A4) and the hERG ion channel (IC50 >30 µM) . While some highly optimized clinical candidates like AZ6102 (TNKS1/2 IC50 = 3/1 nM) are far more potent [1], they are often unavailable as commercial tool compounds or lack comprehensive selectivity documentation in the public domain. TC-E 5001's balanced profile of high selectivity, well-defined target engagement, and documented low off-target liability makes it a superior and more reproducible research tool compared to pre-clinical candidates with less transparent pharmacological characterization.

Chemical Biology Drug Discovery Pharmacology Safety Pharmacology

Optimal Application Scenarios for TC-E 5001 Based on Its Evidence-Based Differentiation


Isolating Wnt/β-Catenin Signaling from DNA Repair Pathways in Cancer Models

Colorectal cancer or other Wnt-addicted cell lines often harbor APC or β-catenin mutations. TC-E 5001's >575-fold selectivity over PARP1/2 (IC50 >19 µM) makes it the definitive tool for target validation studies where a clean decoupling of Wnt pathway inhibition from DNA damage repair is required. This avoids the phenotype-fogging PARP trapping seen with less selective tankyrase inhibitors like XAV939 [1], ensuring any observed anti-proliferative effect is a direct consequence of tankyrase-dependent axin stabilization and β-catenin degradation.

Investigating Adenosine-Pocket-Specific Tankyrase Biology

For structural biologists and biochemists, TC-E 5001 enables the study of the adenosine binding pocket as a distinct allosteric regulatory site on tankyrases. Co-crystallization studies (PDB: 3UDD) confirm its exclusive adenosine pocket binding [2]. This is in direct contrast to IWR-1 and XAV939 which bind the induced or nicotinamide pockets, respectively [3]. Using TC-E 5001 allows researchers to probe conformational dynamics and protein-protein interactions that are specifically modulated by this pocket, which represents a unique druggable site not interrogated by other chemical probes.

Definitive Chemical Probe for Multi-Pathway Profiling Screens

In systems biology or high-content screening, a chemical probe's value is defined by the clarity of its annotation. TC-E 5001 is ideal for phospho-proteomics or CRISPR modifier screens aimed at building Wnt pathway connectivity maps because its in vitro ADME profile (CYP3A4 IC50 = 5.7 µM; hERG IC50 >30 µM) ensures that cellular responses are not driven by acute cytotoxicity or widespread kinase/pump inhibition. Its well-characterized, publicly available SAR from the original medicinal chemistry effort [2] provides the necessary framework for interpreting negative and positive screening results, instilling higher confidence in target identification than a less-documented, though possibly more potent, proprietary inhibitor.

In Vivo Pharmacodynamic Benchmarking Without Genetic Knockout

For in vivo pharmacology, establishing an on-target pharmacodynamic (PD) biomarker is essential. In rodent models, TC-E 5001 can be benchmarked for its ability to stabilize axin proteins in Wnt-active tissues, thereby linking tumor growth inhibition (TGI) directly to the proposed Wnt/tankyrase mechanism. While its in vivo PK is adequate, its true utility lies in serving as a 'gold standard' benchmark for on-pathway activity against which next-generation TNKS inhibitors with improved systemic exposure can be compared, validating their mode of action in a mechanism-dependent fashion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-E 5001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.